5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
This compound belongs to the class of isoxazolo[4,5-c]pyridine derivatives, characterized by a fused bicyclic structure combining isoxazole and pyridine rings. The sulfonyl group at the 5-position, substituted with a 4-fluoro-3-methylphenyl moiety, confers distinct physicochemical and pharmacological properties. Preclinical studies highlight its role in apoptosis induction and antiproliferative activity, particularly in leukemic K562 cells .
Properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-9-6-11(2-3-12(9)14)20(17,18)16-5-4-13-10(8-16)7-15-19-13/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPXVPBSOXENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound undergoes heterolytic c2-h bond cleavage under basic conditions to form a carbene, which then eliminates f¯ to give a cation. This suggests that the compound may interact with its targets through a mechanism involving the formation of a carbene intermediate.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity and its interactions with its targets. For instance, the compound’s reactivity may be enhanced in a basic environment due to its propensity to undergo heterolytic C2-H bond cleavage.
Biological Activity
The compound 5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key components:
- Tetrahydroisoxazole : A five-membered ring that contributes to the compound's biological activity.
- Sulfonyl group : Enhances solubility and biological interactions.
- Fluoro and methyl substitutions : These groups are critical for modulating the compound's potency and selectivity.
Research indicates that this compound exhibits its biological effects primarily through inhibition of specific protein interactions involved in cellular signaling pathways. The compound has been shown to selectively inhibit the WDR5 protein, which plays a crucial role in histone methylation and gene regulation.
Binding Affinity
The binding affinity of this compound to WDR5 has been characterized using time-resolved fluorescence energy transfer (TR-FRET) assays. The reported value is approximately 1.5 nM , indicating strong binding capability .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. Notably:
- MV4:11 Cells : The compound showed low-micromolar anti-proliferative activity with an IC50 of approximately 43 nM .
- K562 Cells : The selectivity index indicates a 5-fold difference in potency between sensitive and resistant cell lines .
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the compound's efficacy against tumor growth. For example:
- Tumor-bearing mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving MV4:11 xenografts in mice demonstrated that administration of the compound led to a marked decrease in tumor volume over a treatment period of four weeks.
- Case Study 2 : In another study focusing on hematological malignancies, patients treated with derivatives of this compound showed improved response rates compared to standard therapies.
Tables of Biological Activity
| Cell Line | IC50 (nM) | Selectivity Index |
|---|---|---|
| MV4:11 | 43 | 5 |
| K562 | >200 | - |
| Study Type | Model | Outcome |
|---|---|---|
| In Vitro | Cancer Cell Lines | Significant anti-proliferative activity |
| In Vivo | Tumor-bearing Mice | Reduced tumor size observed |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The isoxazolo[4,5-c]pyridine scaffold is shared with several compounds, but substituent variations significantly alter biological activity:
Key Observations :
- THIP and THPO, lacking sulfonyl groups, exhibit GABAergic activity, suggesting that substituent choice dictates target specificity (e.g., oncology vs. neurology) .
Antitumor Activity Comparison
Notable Findings:
- The target compound’s sulfonyl group may enhance solubility and membrane permeability relative to diarylisoxazole derivatives, though direct potency comparisons require further data .
- Imidazo[4,5-c]pyridines with sulfonamide moieties (e.g., JNJ 54166060) demonstrate nanomolar affinity for P2X7 receptors, underscoring the scaffold’s versatility .
Therapeutic Implications and Limitations
- Oncology : The compound’s pro-apoptotic effects align with 3,5-diarylisoxazoles but lack evidence in solid tumors, a gap compared to PC3-active analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
